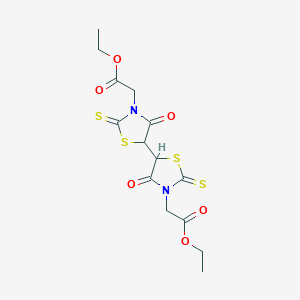![molecular formula C15H13N3O B14342167 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 104431-85-8](/img/structure/B14342167.png)
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The most common synthetic route includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like trimethylsilyl cyanide (TMSCN) and sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridines .
Applications De Recherche Scientifique
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its ability to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its antiplatelet and antihypertensive activities. Additionally, the compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
6-phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds also exhibit cardiovascular effects and have been studied for their hypotensive activity.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have shown antiproliferative activity against cancer cell lines.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives: These compounds have demonstrated anticancer activity and EGFR kinase inhibitory properties.
The uniqueness of this compound lies in its specific structure, which allows for a broad range of pharmacological activities and easy functionalization for drug design .
Propriétés
Numéro CAS |
104431-85-8 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(4-pyridin-3-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H13N3O/c19-15-8-7-14(17-18-15)12-5-3-11(4-6-12)13-2-1-9-16-10-13/h1-6,9-10H,7-8H2,(H,18,19) |
Clé InChI |
FOSONUIQKLCHNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C2=CC=C(C=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


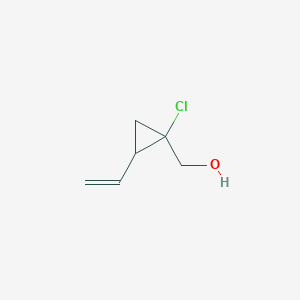
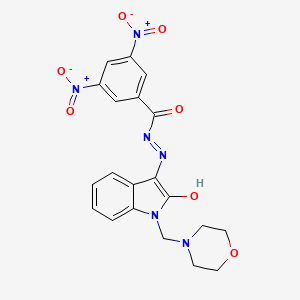
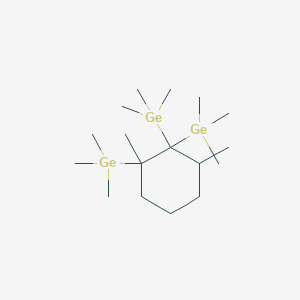
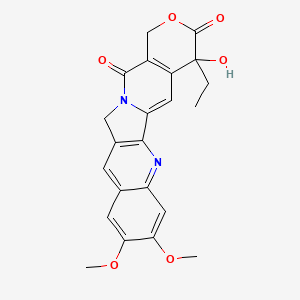
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
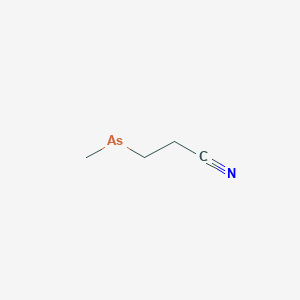
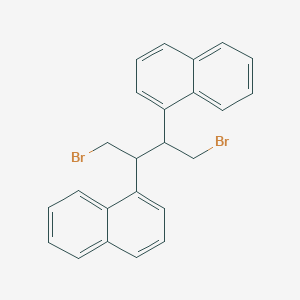
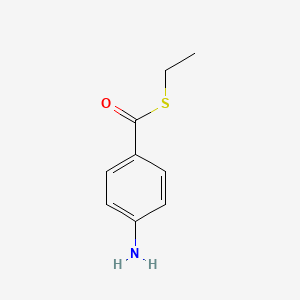

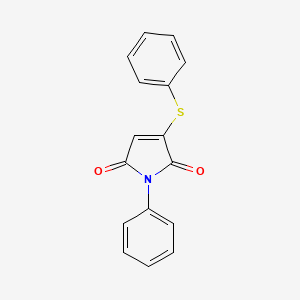
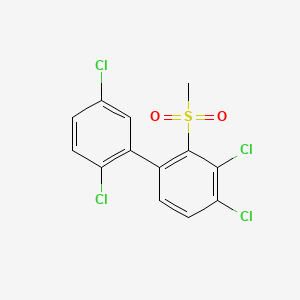
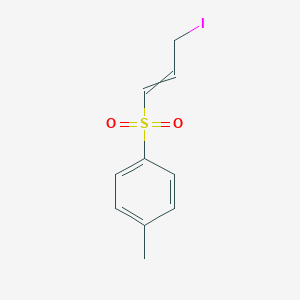
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
